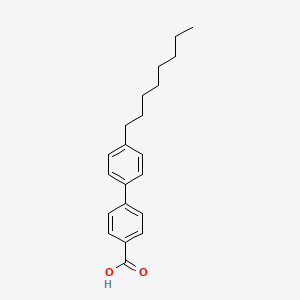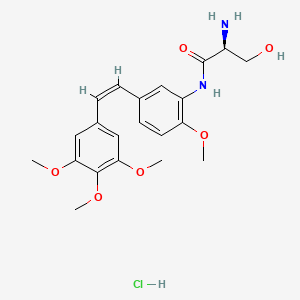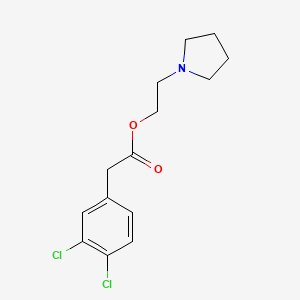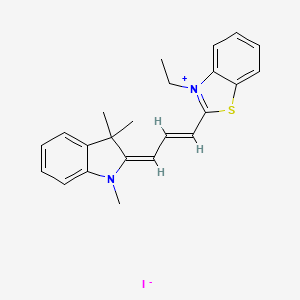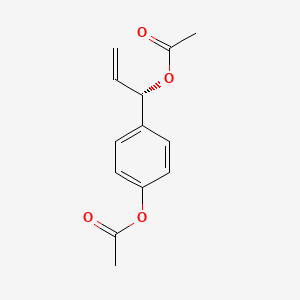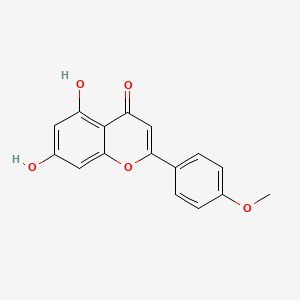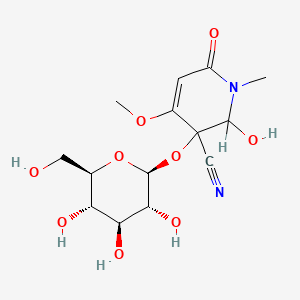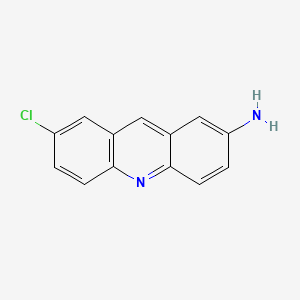
Acridine, 2-amino-7-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 2,7-diamino-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Antiparasitic Properties
Acridine derivatives, including 2-amino-7-chloro-acridine, have demonstrated significant in vitro antiparasitic properties. They have been studied for their effectiveness against parasites such as Leishmania infantum. The antileishmanial activity of these compounds depends on the nature of the substituents in the acridine structure. These findings suggest that acridine compounds could be considered multitarget drugs with potential applications in parasitic disease treatment (Di Giorgio et al., 2003).
DNA Intercalation and Binding Properties
Acridine derivatives have been linked to various positions of oligonucleotides, showing interesting DNA-binding properties. These properties have implications for understanding DNA metabolism and could inform the development of drugs targeting genetic material. The attachment of the acridine derivative to oligonucleotides influences their binding to DNA, which can be crucial in the study of gene expression and regulation (Asseline et al., 1996).
Anticancer Research
Some studies have investigated the potential of acridine derivatives in anticancer therapy. Their ability to intercalate DNA makes them candidates for designing drugs that target cancer cells' genetic material. Research on dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, for example, has provided insights into designing potential anticancer drugs (Goodgame et al., 1988).
Sensor Development for Metal Detection
Acridine-based sensors have been developed for the detection of metal ions like Cu(II) in solutions. These sensors demonstrate a change in color upon binding to specific metal ions, making them useful in environmental monitoring and industrial applications (Dai et al., 2018).
Propiedades
Número CAS |
23045-20-7 |
|---|---|
Nombre del producto |
Acridine, 2-amino-7-chloro- |
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
7-chloroacridin-2-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2 |
Clave InChI |
ZXXJLAKNTDVKRB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
SMILES canónico |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
Apariencia |
Solid powder |
Otros números CAS |
23045-20-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acridine, 2-amino-7-chloro- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



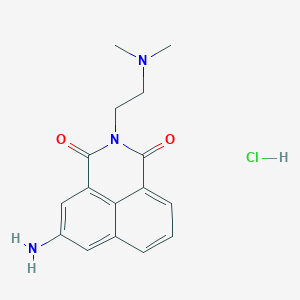
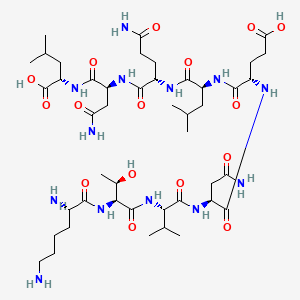
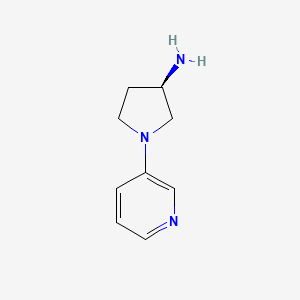
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
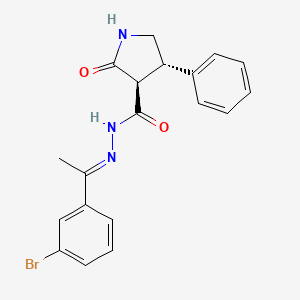
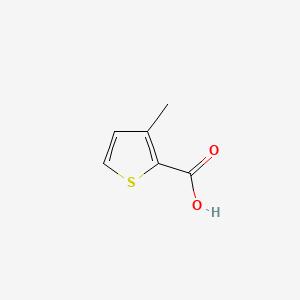
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
